molecular formula C20H15N3O2S3 B11619482 9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11619482
M. Wt: 425.6 g/mol
InChI Key: UGGLFXKJANUDFH-PTNGSMBKSA-N
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Description

9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidinone moiety, and a phenylsulfanyl group

Preparation Methods

The synthesis of 9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiazolidinone moiety: This step involves the reaction of the pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinone derivative, often under reflux conditions in the presence of a suitable catalyst.

    Attachment of the phenylsulfanyl group: This can be done through nucleophilic substitution reactions, where a phenylsulfanyl halide reacts with the intermediate compound.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiazolidinone moiety to a thiazolidine.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, it may exhibit biological activity and could be investigated as a potential therapeutic agent for various diseases.

    Materials Science: The compound’s structural properties may make it suitable for use in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one include:

    9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one: This compound has a propylamino group instead of a phenylsulfanyl group.

    9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one: This compound features a 4-methyl-1-piperidinyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C20H15N3O2S3

Molecular Weight

425.6 g/mol

IUPAC Name

(5Z)-3-methyl-5-[(9-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H15N3O2S3/c1-12-7-6-10-23-16(12)21-17(27-13-8-4-3-5-9-13)14(18(23)24)11-15-19(25)22(2)20(26)28-15/h3-11H,1-2H3/b15-11-

InChI Key

UGGLFXKJANUDFH-PTNGSMBKSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)SC4=CC=CC=C4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)SC4=CC=CC=C4

Origin of Product

United States

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